

Ethnobotanical Uses of Sequoia sempervirens Heartwood Extracts: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The heartwood of the Coast Redwood, Sequoia sempervirens, has a rich history of use in traditional medicine, particularly among Native American tribes.[1][2] This technical guide provides a comprehensive overview of the ethnobotanical applications, chemical composition, and pharmacological activities of Sequoia sempervirens heartwood extracts. The document details experimental protocols for extraction and biological evaluation, presents quantitative data in a structured format, and visualizes key processes and pathways to support further research and drug development efforts. While the primary focus is on the heartwood, relevant findings from other parts of the plant are included to provide a more complete picture where heartwood-specific data is limited.

Ethnobotanical and Traditional Uses

Indigenous cultures of California have long utilized various parts of the redwood tree for medicinal purposes. The bark and leaves, in particular, were traditionally used to prepare infusions and poultices for treating a range of ailments.[1][2] These applications often capitalized on the tree's perceived anti-inflammatory, analgesic, and antimicrobial properties.[1]

Key Traditional Uses:



- Anti-inflammatory and Analgesic: Preparations were applied topically to alleviate joint discomfort and inflammation.[1]
- Wound Healing: Poultices made from the bark were used to treat wounds, burns, and skin irritations.[2]
- Respiratory Ailments: Teas brewed from the needles were believed to support respiratory health, soothe coughs, and alleviate cold symptoms.
- General Tonic: The gummy sap was used as a stimulant and tonic for rundown conditions.[3]
 [4]

While these traditional uses primarily mention the bark, leaves, and sap, the inherent durability and resistance to decay of the heartwood suggest the presence of bioactive compounds that are now the subject of scientific investigation.

Chemical Composition of Heartwood Extracts

The heartwood of Sequoia sempervirens contains a complex mixture of bioactive compounds, with essential oils and phenolic compounds being the most studied. The chemical profile can vary depending on the extraction method used.

Essential Oil Composition

Hydrodistillation of Sequoia sempervirens heartwood yields an essential oil rich in monoterpenes, diterpenoids, and fatty alcohols. The table below summarizes the major constituents identified through Gas Chromatography-Mass Spectrometry (GC-MS) analysis.



Compound Class	Compound	Percentage in Heartwood Oil (%)
Monoterpenoid	α-Pinene	21.0
Fatty Alcohol	1-Dodecanol	6.8
Fatty Alcohol	1-Tetradecanol	17.0
Diterpenoid	Abietadiene	9.6
Diterpenoid	trans-Totarol	7.8
Data sourced from a study on the chemical composition of wood essential oils of Sequoia sempervirens.[5]		

Phenolic Compounds

Solvent extraction of the heartwood has led to the isolation of several nor-lignan phenolics, including sequirins and sequosempervirins. These compounds are believed to contribute significantly to the antifungal properties of the heartwood.[5]

Pharmacological Activities and Experimental Protocols

Scientific research has begun to validate some of the traditional medicinal uses of Sequoia sempervirens extracts, with studies focusing on their antifungal, antioxidant, anti-inflammatory, and cytotoxic properties.

Antifungal Activity

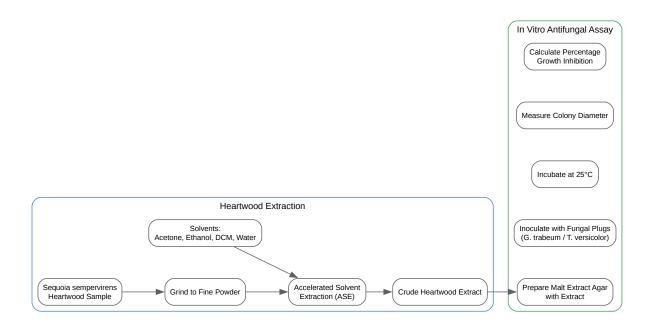
The resistance of redwood heartwood to decay is attributed to its antifungal properties.



Solvent Extract	Concentration (mg/mL)	Gloeophyllum trabeum Growth Reduction (%)	Trametes versicolor Growth Reduction (%)
Acetone	2.5	100	100
Ethanol	2.5	85	90
Dichloromethane	2.5	50	60
Water	2.5	20	30
Data represents the percentage reduction in fungal growth in the presence of heartwood extracts.			

A detailed workflow for determining the antifungal activity of Sequoia sempervirens heartwood extracts is provided below.





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Antifungal activity testing workflow.

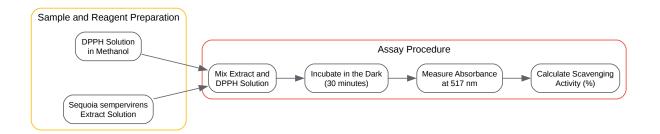
Antioxidant Activity

The phenolic compounds present in Sequoia sempervirens extracts are likely responsible for their antioxidant properties.



Treatment	Antioxidant Activity (%)	Total Phenols (mg GA/g DW)	Total Flavonoids (mg QE/g DW)
Mother Plant	83.27	-	-
MS + 0.2 mg/L BA	82.57	15.38	3.28
Data from in vitro shootlet cultures, demonstrating antioxidant potential. GA: Gallic Acid Equivalents; QE: Quercetin Equivalents.[6]			

The following diagram illustrates the protocol for assessing the antioxidant activity of Sequoia sempervirens extracts using the DPPH assay.



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DPPH antioxidant assay workflow.

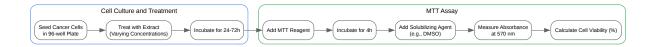
Cytotoxic Activity

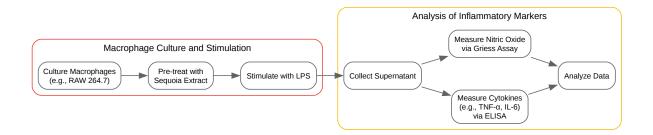
Recent studies have begun to explore the anticancer potential of Sequoia sempervirens extracts and their isolated compounds.



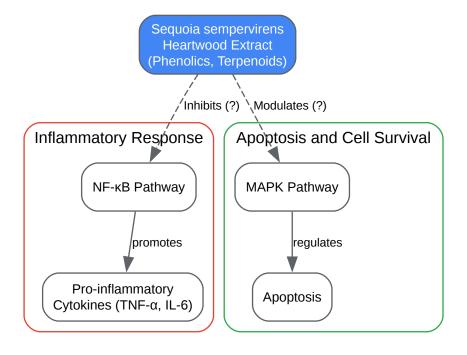
Compound	Cell Line	Activity	IC50
Agatharesinol Acetonide	A549 (Non-small-cell lung cancer)	Anticancer	27.1 μΜ
Data from a study on norlignans from			
Sequoia			
sempervirens.[7]			

Below is a generalized workflow for evaluating the cytotoxicity of Sequoia sempervirens extracts against cancer cell lines using the MTT assay.









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